Cas no 474948-23-7 (fac-Ir(3-tBu-ppy)3)

fac-Ir(3-tBu-ppy)3 化学的及び物理的性質
名前と識別子
-
- fac-Ir(3-tBu-ppy)3
- Tris(2-(3-tert-butylphenyl)pyridine)iridium
- Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium
- CS-0110554
- 474948-23-7
-
- インチ: 1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3
- InChIKey: SHKJZNUTHOXNND-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=[C-]2[Ir+3]34(N5=CC=CC=C5C5=CC(C(C)(C)C)=CC=[C-]35)(N3=CC=CC=C3C3=CC(C(C)(C)C)=CC=[C-]43)N3=CC=CC=C3C2=C1)(C)(C)C
計算された属性
- せいみつぶんしりょう: 823.34775g/mol
- どういたいしつりょう: 823.34775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 49
- 回転可能化学結合数: 3
- 複雑さ: 1190
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
fac-Ir(3-tBu-ppy)3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPI-20-100mg |
fac-Ir(3-tBu-ppy)3 |
474948-23-7 | >95.00% | 100mg |
¥1040.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPI-20-50mg |
fac-Ir(3-tBu-ppy)3 |
474948-23-7 | >95.00% | 50mg |
¥620.0 | 2023-09-19 | |
1PlusChem | 1P021SF1-250mg |
Tris(2-(3-tert-butylphenyl)pyridine)iridium |
474948-23-7 | 98% | 250mg |
$381.00 | 2024-05-01 | |
1PlusChem | 1P021SF1-1g |
Tris(2-(3-tert-butylphenyl)pyridine)iridium |
474948-23-7 | 98% | 1g |
$1295.00 | 2023-12-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY171-250mg |
Iridium, tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]- |
474948-23-7 | 95% | 250mg |
¥2448.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01118050-1g |
Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |
474948-23-7 | 98% | 1g |
¥8403.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY171-1g |
Iridium, tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]- |
474948-23-7 | 95% | 1g |
¥8402.0 | 2024-04-19 | |
Aaron | AR021SND-50mg |
Tris(2-(3-tert-butylphenyl)pyridine)iridium |
474948-23-7 | 98% | 50mg |
$118.00 | 2023-12-15 | |
Ambeed | A1149119-1g |
Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |
474948-23-7 | 98% | 1g |
$1607.0 | 2025-02-19 | |
Ambeed | A1149119-250mg |
Tris[4-(1,1-dimethylethyl)-2-(2-pyridinyl-κN)phenyl-κC]iridium |
474948-23-7 | 98% | 250mg |
$567.0 | 2025-02-19 |
fac-Ir(3-tBu-ppy)3 関連文献
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
fac-Ir(3-tBu-ppy)3に関する追加情報
Professional Introduction to Compound with CAS No. 474948-23-7 and Product Name: fac-Ir(3-tBu-ppy)3
The compound with the CAS number 474948-23-7 and the product name fac-Ir(3-tBu-ppy)3 represents a significant advancement in the field of coordination chemistry and its applications in pharmaceuticals and materials science. This organometallic complex, featuring a central iridium atom coordinated to three bipyridine ligands, has garnered considerable attention due to its unique electronic properties and versatile reactivity. The introduction of a tert-butyl group at the 3-position of the pyridine ring enhances the steric environment around the iridium center, influencing both its stability and its interaction with substrates.
In recent years, the development of transition metal complexes, particularly those involving iridium, has seen remarkable progress. Iridium complexes are widely recognized for their ability to catalyze a variety of organic transformations, including cross-coupling reactions, oxidation processes, and photoredox reactions. Among these, fac-Ir(3-tBu-ppy)3 stands out due to its exceptional photophysical properties. The presence of the bulky tert-butyl groups on the bipyridine ligands not only improves the thermal stability of the complex but also enhances its luminescence characteristics. This makes it an attractive candidate for applications in optoelectronic devices and as a luminescent probe in biological assays.
The compound's structure and reactivity have been extensively studied in academic research. The coordination environment of iridium in fac-Ir(3-tBu-ppy)3 allows for efficient electron transfer processes, which are crucial for applications in photodynamic therapy and photocatalysis. Recent studies have demonstrated that this complex can be effectively used in generating singlet oxygen upon light irradiation, a key species in many therapeutic applications. The high quantum yield of singlet oxygen production makes it particularly promising for treating various types of cancer cells without causing significant damage to healthy tissues.
Moreover, the steric bulk provided by the tert-butyl groups plays a critical role in modulating the reactivity of the iridium center. This feature has been exploited in designing catalysts that exhibit high selectivity in various organic transformations. For instance, fac-Ir(3-tBu-ppy)3 has been employed as a catalyst in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to facilitate C-H activation reactions under mild conditions has opened new avenues for streamlining synthetic routes and reducing waste generation.
The compound's potential in pharmaceutical applications extends beyond its catalytic capabilities. The luminescent properties of fac-Ir(3-tBu-ppy)3 have been leveraged in developing new imaging agents for medical diagnostics. These agents can be used to visualize biological processes at the cellular level with high precision, aiding in early detection and monitoring of diseases such as cancer. The complex's ability to emit light with high intensity and long lifetime makes it an excellent candidate for fluorescence microscopy and other imaging techniques.
In conclusion, the compound with CAS number 474948-23-7 and product name fac-Ir(3-tBu-ppy)3 represents a cornerstone in modern coordination chemistry. Its unique combination of electronic and steric properties enables a wide range of applications, from catalysis to medical diagnostics. As research continues to uncover new facets of its reactivity and functionality, it is expected that this compound will play an increasingly important role in both academic research and industrial applications.
474948-23-7 (fac-Ir(3-tBu-ppy)3) 関連製品
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)
- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)
- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)
- 1779445-49-6(2,5-diazabicyclo2.2.1heptane-1-carboxylic acid)
